(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol
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Overview
Description
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol is an organic compound with a complex structure that includes bromine, fluorine, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl compound followed by the introduction of a methylthio group. The final step involves the reduction of the intermediate to form the methanol derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylthio group may also play a role in modulating its biological activity by affecting the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-6-methylbenzoic acid
- 4-Bromo-2-fluorophenyl)methanol
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
Uniqueness
(4-Bromo-2-fluoro-6-(methylthio)phenyl)methanol is unique due to the combination of bromine, fluorine, and methylthio groups on the phenyl ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H8BrFOS |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
(4-bromo-2-fluoro-6-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFOS/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
IZUVVJTZDFLYNI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1CO)F)Br |
Origin of Product |
United States |
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